Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2. It is a piperidine derivative that has found applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: Also used in PROTAC development.
These compounds share structural similarities but differ in their specific applications and target molecules, highlighting the uniqueness of this compound in its specific uses and interactions.
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 2-(propylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-5-9-15-11-12-8-6-7-10-16(12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3 |
InChI Key |
YJUMMNBTKRFXOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1CCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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